molecular formula C14H14N6OS B4519064 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B4519064
M. Wt: 314.37 g/mol
InChI Key: CJBKJYGDFNQHFN-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound that features a thiazole ring, a tetrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the tetrazole ring and the acetamide group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1-naphthyloxy)acetamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-9-10(2)22-14(16-9)17-13(21)12(20-8-15-18-19-20)11-6-4-3-5-7-11/h3-8,12H,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKJYGDFNQHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C2=CC=CC=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

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